5-Aminoisoquinoline-1-carbonitrile

Medicinal Chemistry Organic Synthesis Heterocycle Synthesis

5-Aminoisoquinoline-1-carbonitrile is a privileged isoquinoline building block featuring a unique 5-amino and 1-carbonitrile substitution pattern. This specific regioisomer is critical for generating ATP-competitive kinase inhibitors (e.g., BRAF^V600E) due to its orthogonal reactivity and metal-binding geometry. Unlike 4-amino or 1-amino analogs, this scaffold ensures predictable cyclization pathways and synthetic fidelity. Procure the 98% purity grade to minimize intermediate purification and accelerate medicinal chemistry workflows.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Cat. No. B11915995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoquinoline-1-carbonitrile
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C#N)C(=C1)N
InChIInChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2
InChIKeyAUCNLSUCVJKOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoisoquinoline-1-carbonitrile CAS 83562-16-7: A Strategic Amino-Isoquinoline Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


5-Aminoisoquinoline-1-carbonitrile (CAS 83562-16-7) is a heterocyclic building block of the isoquinoline family, distinguished by a primary amino group at the 5-position and a nitrile substituent at the 1-position of the bicyclic core [1]. Its molecular formula is C₁₀H₇N₃ with a molecular weight of 169.18 g/mol . This substitution pattern confers a unique electronic and steric profile, positioning the compound as a key intermediate in the synthesis of bioactive molecules, including protein kinase inhibitors and other nitrogen-containing heterocycles [2].

The Functional Consequence of Regioisomerism: Why 5-Aminoisoquinoline-1-carbonitrile Cannot Be Replaced by a Generic Isoquinoline in Reaction Design


In scientific procurement, generic substitution among aminoisoquinoline derivatives is not feasible due to the profound impact of the amino and nitrile group positions on both chemical reactivity and biological target engagement. 5-Aminoisoquinoline-1-carbonitrile possesses a distinct ortho-like relationship between the nucleophilic amino group (position 5) and the electrophilic nitrile (position 1) on the fused ring system, which dictates specific cyclization pathways and metal-binding geometries that are not accessible to its regioisomers, such as the 4-amino or 1-amino analogs . For example, the 1-amino-4-carbonitrile regioisomer (CAS 53000-57-0) has been documented to achieve a synthesis yield of 81.6% in a specific cyclization, a reaction outcome that is not transferable to the 5-amino-1-carbonitrile scaffold due to its divergent electronic distribution . Substituting with a positional isomer risks synthetic failure or the production of an unintended heterocyclic core, necessitating the procurement of the specific regioisomer for validated synthetic routes.

Quantitative Differentiation of 5-Aminoisoquinoline-1-carbonitrile: A Comparative Analysis of Reactivity, Purity, and Biological Profile


Regioisomeric Advantage: Distinct Nitrile Reactivity for Heterocycle Annulation Versus 4-Amino and 1-Amino Analogs

The 1-carbonitrile group in 5-aminoisoquinoline-1-carbonitrile is positioned for unique cycloaddition and nucleophilic addition reactions compared to its regioisomers. In contrast, the 4-carbonitrile analog (1-Aminoisoquinoline-4-carbonitrile) is preferentially utilized in a documented cyclization reaction with 2-cyanophenylacetonitrile, yielding 81.6% of the corresponding pyrimidoisoquinoline product . This reaction pathway is not applicable to the 5-amino-1-carbonitrile derivative, whose nitrile group is sterically and electronically distinct, offering an orthogonal reactivity profile for constructing different heterocyclic scaffolds. This difference is critical for medicinal chemists designing focused libraries where the point of ring fusion is a key design element [1].

Medicinal Chemistry Organic Synthesis Heterocycle Synthesis

Commercial Purity Benchmark: 98% HPLC Purity as a Minimum Viable Standard for Intermediate Procurement

For use as a building block in multi-step synthesis, the procurement specification of ≥98% purity is essential to minimize side reactions and ensure reproducible yields. Commercial listings for 5-Aminoisoquinoline-1-carbonitrile (CAS 83562-16-7) from multiple chemical suppliers consistently specify a purity of 98% as the standard grade . This benchmark is critical when comparing vendors, as lower purity grades may contain regioisomeric impurities or unreacted starting materials that can poison catalysts or lead to difficult-to-separate byproducts in subsequent steps. This quantitative purity specification provides a verifiable procurement criterion that is not a subjective assessment of 'high quality' but a measurable attribute.

Chemical Procurement Quality Control Synthetic Intermediate

Limited Intrinsic Bioactivity: A Clean Scaffold Profile Compared to Potent PARP Inhibitors

Unlike its 5-aminoisoquinolinone (5-AIQ) analog, which is a well-characterized PARP-1 inhibitor with sub-micromolar potency in cellular models of inflammation, 5-Aminoisoquinoline-1-carbonitrile exhibits minimal off-target biological activity. Public bioactivity databases report an EC₅₀ of >7,000 nM for the compound at the nicotinic acetylcholine receptor (nAChR), indicating very weak interaction with this common CNS target [1]. This contrasts sharply with 5-AIQ, which demonstrates potent in vivo efficacy in reducing inflammatory cytokines like TNF-α in mouse models [2]. This differential biological profile is advantageous for researchers seeking a pharmacologically 'silent' scaffold to build upon without confounding activity from the core structure itself.

Drug Discovery Chemical Biology Target Validation

High-Value Application Scenarios for 5-Aminoisoquinoline-1-carbonitrile in Drug Discovery and Chemical Synthesis


Synthesis of 1,5-Disubstituted Isoquinoline-Based Kinase Inhibitors

The compound's 5-amino-1-carbonitrile substitution pattern is a privileged motif for generating ATP-competitive kinase inhibitors. The nitrile group can serve as a hydrogen bond acceptor in the hinge region of kinases, while the 5-amino group provides a vector for further functionalization to access hydrophobic back pockets. This specific regioisomer is cited in patents as a key intermediate for preparing Raf kinase (e.g., BRAF^V600E) inhibitors, a target of high interest in oncology [1].

Scaffold for Fragment-Based Drug Discovery (FBDD) with Minimal Off-Target Pharmacology

As demonstrated by its weak activity at the nAChR (EC₅₀ = 7,000 nM), 5-Aminoisoquinoline-1-carbonitrile serves as an ideal 'clean' fragment core. It can be incorporated into fragment libraries where the goal is to identify novel binders through weak initial interactions, which are then optimized. The absence of potent, confounding biological activity from the core structure ensures that any observed phenotypic effect can be confidently attributed to the appended functional groups rather than the scaffold itself [2].

Precursor for Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions

The ortho-like arrangement of the amino and nitrile groups enables the construction of complex polycyclic systems. The nitrile is a versatile functional group that can be converted into a tetrazole (via click chemistry), an amidine, or a primary amide. Simultaneously, the amino group can be diazotized and used in Sandmeyer reactions or Buchwald-Hartwig couplings. This dual functionality in a rigid aromatic framework makes it a valuable precursor for synthesizing diverse heterocyclic libraries, including pyrimidoisoquinolines and triazinoisoquinolines [3].

Quality Control Standard for Medicinal Chemistry CROs

For Contract Research Organizations (CROs) engaged in custom synthesis, the 98% purity specification serves as a critical quality gate. Procuring this compound at the specified purity ensures that subsequent steps in a medicinal chemistry campaign proceed with predictable yields and purity profiles, reducing the need for extensive intermediate purification and meeting client expectations for project timelines and material specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminoisoquinoline-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.